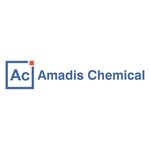- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
 Audited Supplier
Audited Supplier
Gold Member
Company nature: Private enterprises
CN Supplier
Bulk
Amadis Chemical Company Limited
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Organomagnesium halides
Organomagnesium halides, commonly known as Grignard reagents, are a class of chemical compounds that play a pivotal role in organic synthesis. They consist of a magnesium atom that is bonded to an alkyl or aryl group and a halide ion, typically bromide or chloride. These reagents are highly reactive and can undergo nucleophilic addition reactions with various electrophiles such as aldehydes, ketones, esters, and carbon dioxide. The preparation of Grignard reagents often involves the reaction of magnesium metal with an alkyl or aryl halide in a dry, inert solvent like tetrahydrofuran (THF). Due to their strong nucleophilicity, these compounds are versatile intermediates used in creating a wide array of organic molecules through various synthetic pathways. Organomagnesium halides have been essential in the development of complex organic structures and continue to be indispensable tools for chemists working in both academic and industrial settings.


-
Methoxypolyethylene Glycols: Emerging Excipients in Modern BiopharmaceuticalsMethoxypolyethylene Glycols: Emerging Excipients in Modern Biopharmaceuticals Introduction to Methoxypolyethylene Glycols Methoxypolyethylene glycols (MPEG) are a class of polymeric excipients that have gained significant attention in the field of biopharmaceuticals due to their unique properties and versatility. These polymers, derived from polyethylene glycol (PEG), exhibit excellent solubility,...
-
Melamine-Related Contaminations in Pharmaceuticals: A Growing ConcernMelamine-Related Contaminations in Pharmaceuticals: A Growing Concern Introduction Melamine, a nitrogen-rich heterocyclic compound, has gained significant attention due to its widespread use as a contaminant in various industries, including pharmaceuticals. The presence of melamine in pharmaceutical products poses serious health risks and has raised concerns about the quality and safety of...
-
Ibuprofen: A Comprehensive Review of Its Pharmaceutical Properties and ApplicationsIbuprofen: A Comprehensive Review of Its Pharmaceutical Properties and Applications Introduction to Ibuprofen Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that has been an integral part of both over-the-counter (OTC) and prescription medications for decades. Discovered in 1961, ibuprofen was developed by the pharmaceutical company Boots as a treatment for arthritis and...
-
Hyaluronidase: A Key Enzyme in Transdermal Drug Delivery SystemsHyaluronidase: A Key Enzyme in Transdermal Drug Delivery Systems Introduction to Hyaluronidase and Its Role in Transdermal Drug Delivery Hyaluronidase, often referred to as hyalase, is a unique enzyme that plays a pivotal role in various biological processes. In the context of transdermal drug delivery systems (TDDS), hyaluronidase has emerged as a critical component due to its ability to enhance...
-
Glyoxal: Emerging Insights into its Biopharmaceutical Applications and Toxicological ImplicationsGlyoxal: Emerging Insights into its Biopharmaceutical Applications and Toxicological Implications Introduction to Glyoxal and Its Relevance in Modern Science Glyoxal, a small organic compound with the chemical formula C₂H₄O₂, has garnered significant attention in recent scientific research due to its diverse biopharmaceutical applications and potential toxicological implications. As a simple...






